3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
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Overview
Description
3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of functional groups such as the chlorophenyl, methoxyethyl, and sulfanylidene groups contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinazoline core, followed by the introduction of the chlorophenyl, methoxyethyl, and sulfanylidene groups through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of production method depends on factors such as the desired scale, cost, and environmental considerations. Process optimization and quality control are crucial to ensure the consistency and safety of the produced compound.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the oxo group can produce hydroxyl derivatives.
Scientific Research Applications
3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
3-[(4-chloro-N-(2-methoxyethyl)benzamido)methyl]phenyl methanesulfonate: Shares a similar quinazoline core and functional groups.
3-[(4-chlorophenyl)sulfonyl]-2-imino-1-(2-methoxyethyl)-10-methyl-1,2-dihydro-5H-dipyrido[1,2-a2,3-d]pyrimidin-5-one: Contains similar structural motifs and functional groups.
Uniqueness
The uniqueness of 3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide lies in its specific combination of functional groups and the resulting chemical properties. This compound’s reactivity and potential biological activities distinguish it from other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C19H18ClN3O3S |
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Molecular Weight |
403.9 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C19H18ClN3O3S/c1-26-9-8-21-17(24)13-4-7-15-16(10-13)22-19(27)23(18(15)25)11-12-2-5-14(20)6-3-12/h2-7,10H,8-9,11H2,1H3,(H,21,24)(H,22,27) |
InChI Key |
GISXATNOLIPMBT-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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